molecular formula C7H6F3NO2S B15125173 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic Acid

2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic Acid

Cat. No.: B15125173
M. Wt: 225.19 g/mol
InChI Key: MGXPCDJPSCTDTL-UHFFFAOYSA-N
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Description

2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a trifluoroethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which involves the reaction of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base, can be used to synthesize thiophene derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to a range of effects. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid is unique due to the presence of both an amino group and a trifluoroethyl group on the thiophene ring. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other thiophene derivatives.

Properties

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

IUPAC Name

2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)2-3-1-4(6(12)13)5(11)14-3/h1H,2,11H2,(H,12,13)

InChI Key

MGXPCDJPSCTDTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)O)N)CC(F)(F)F

Origin of Product

United States

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